4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Catalog No.
S792474
CAS No.
898759-96-1
M.F
C17H13NO3
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

CAS Number

898759-96-1

Product Name

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c18-11-12-1-3-13(4-2-12)16(19)14-5-7-15(8-6-14)17-20-9-10-21-17/h1-8,17H,9-10H2

InChI Key

KQLMGDQZPSPFPN-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N

While the compound can be found in various chemical databases like PubChem [], and suppliers offer the product, no scientific publications or research reports explicitly mention its use in specific research areas are readily available.

This doesn't necessarily negate its potential applications in research, but it suggests that current research involving this specific compound is not widely published or readily accessible through public search engines.

Further Exploration

If you're interested in exploring the potential applications of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone, you might consider:

  • Patent databases: Searching patent databases for mentions of the compound might reveal potential industrial applications or research directions.
  • Directly contacting suppliers: Some suppliers might have insights into the intended uses of the compound based on their customer base or industry knowledge.
  • Chemical similarity analysis: Analyzing the chemical structure of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone and comparing it to known research chemicals with similar structures might offer clues about potential applications.

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol. This compound features a cyano group (-CN) and a dioxolane ring attached to a benzophenone core, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and biological research .

The primary reaction involving 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is its synthesis from 4-cyanobenzoyl chloride and 1,3-dioxolane in the presence of a base such as triethylamine. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mechanism involves nucleophilic attack by the dioxolane on the acyl chloride, forming the desired product .

Research indicates that 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone exhibits significant biological activity. It can serve as a probe in biochemical assays and is utilized in studying enzyme interactions. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules, while the dioxolane ring stabilizes the compound, enhancing its binding affinity .

The synthesis of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone generally follows these steps:

  • Starting Materials: 4-cyanobenzoyl chloride and 1,3-dioxolane.
  • Reagent: A base such as triethylamine is used to facilitate the reaction.
  • Conditions: The reaction should be performed under anhydrous conditions to prevent unwanted hydrolysis.
  • Procedure: Mix the starting materials and base under controlled temperature conditions to yield the final product.

This method can be scaled for industrial production, maintaining stringent control over reaction conditions to ensure high yield and purity .

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone finds various applications:

  • Organic Synthesis: It serves as a building block in the development of pharmaceuticals and agrochemicals.
  • Biological Research: Utilized in enzyme studies and biochemical assays.
  • Industrial Uses: Employed in synthesizing advanced materials such as polymers and resins due to its unique structural properties .

Studies on the interactions of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone with biological targets suggest that its cyano group enhances its reactivity towards nucleophiles, making it a valuable compound for probing biological mechanisms. The dioxolane ring contributes to its stability and specificity in binding interactions .

Several compounds share structural similarities with 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenoneC17H13NO3Different positioning of cyano group
2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenoneC18H17NO4Contains an ethoxy group instead of a cyano group
2-(4-Cyanobenzoyl)oxazoleC16H12N2OIncorporates an oxazole ring

Uniqueness: The specific arrangement of the cyano group and dioxolane ring in 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone imparts distinct chemical reactivity and biological activity when compared to these analogs. Its ability to interact with biological systems makes it particularly valuable for research applications .

XLogP3

2.4

Dates

Last modified: 08-15-2023

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